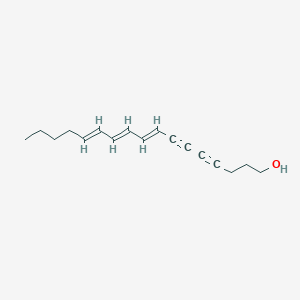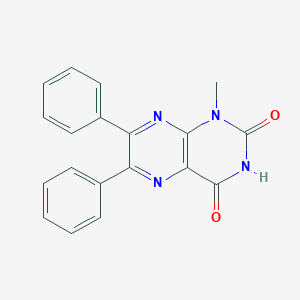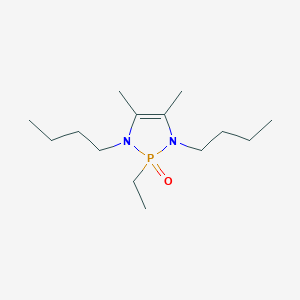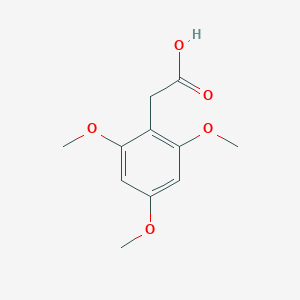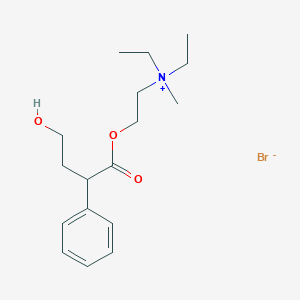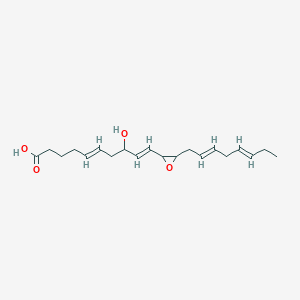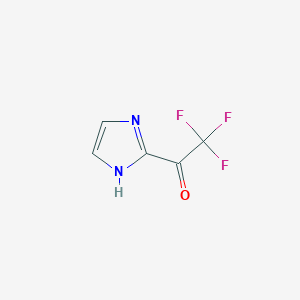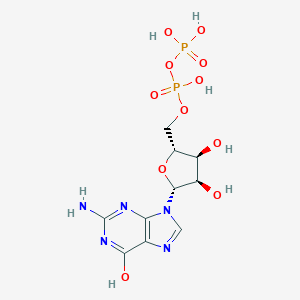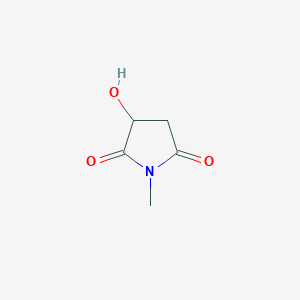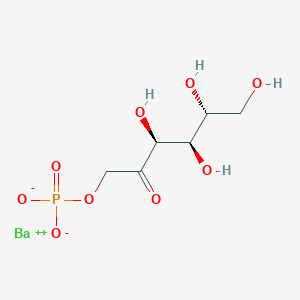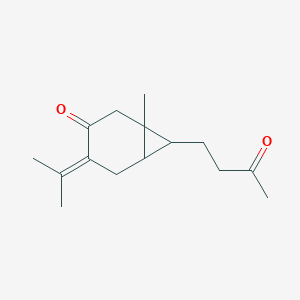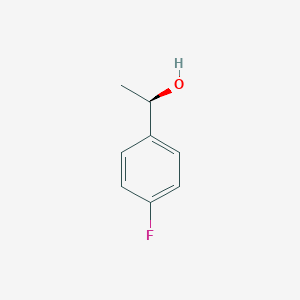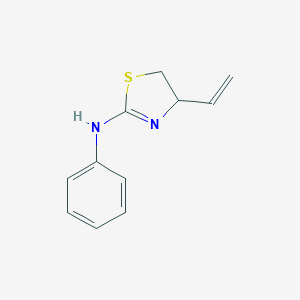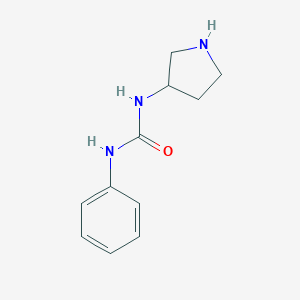
3-(1-methyl-1H-tetrazol-5-yl)aniline
Vue d'ensemble
Description
3-(1-methyl-1H-tetrazol-5-yl)aniline is a compound of interest due to its structural components and potential applications in various fields such as materials science and pharmaceuticals. The presence of the tetrazole and aniline groups within its structure suggests unique chemical and physical properties, making it a subject of scientific research.
Synthesis Analysis
The synthesis of related tetrazole compounds typically involves the cyclization of nitriles or the reaction of azides with nitriles. For compounds similar to 3-(1-methyl-1H-tetrazol-5-yl)aniline, methodologies might include nucleophilic substitution reactions followed by reduction processes to introduce the aniline function. While specific synthesis routes for this compound were not identified, the general approach to synthesizing tetrazole derivatives offers a foundation for its production (Yang Shijing, 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been characterized using spectroscopic techniques and crystallography. These methods provide insights into the arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and properties. Studies on similar compounds have utilized X-ray diffraction and DFT calculations to elucidate their structure (Qing-mei Wu et al., 2021).
Applications De Recherche Scientifique
Electroluminescence and Photophysics
Research has demonstrated the utility of tetrazole derivatives in the design and synthesis of luminescent materials. For instance, compounds related to "3-(1-methyl-1H-tetrazol-5-yl)aniline" have been studied for their potential in creating highly luminescent platinum complexes, which are applicable in organic light-emitting diode (OLED) devices due to their excellent photophysical properties and electroluminescence application. These complexes exhibit significant quantum yields and cover a broad emission spectrum, making them suitable for use in high-efficiency OLEDs (Vezzu et al., 2010).
Synthesis of Antitumor Agents
Tetrazole derivatives serve as key intermediates in the synthesis of antitumor agents. For example, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, highlights the role of tetrazole compounds in medicinal chemistry. This process involves a series of reactions starting from 3,5-dinitro-1-trifluoromethylbenzene, showcasing the compound's utility in drug synthesis (Yang Shijing, 2013).
Domino Reactions and Synthetic Chemistry
Tetrazole-based compounds are also pivotal in domino reactions, which are a type of chemical process that links multiple reactions together. These reactions are useful for creating complex molecules from simpler ones. For example, a study on the domino reaction of a tetrazole derivative demonstrated its ability to undergo a formal cleavage, leading to the formation of substituted pyrazole and aniline. This highlights the compound's versatility in synthetic organic chemistry (Erkin & Ramsh, 2014).
Material Science Applications
In material science, tetrazole derivatives have been explored for their potential in creating novel materials with unique properties. For instance, energetic materials with excellent detonation properties, high nitrogen content, and remarkable insensitivity have been developed from tetrazole-based compounds. These materials demonstrate the potential of tetrazole derivatives in creating high-performance energetic materials for applications requiring high thermostability and insensitivity (Kumar et al., 2022).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle the compound with appropriate safety measures.
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to 3-(1-methyl-1H-tetrazol-5-yl)aniline .
Propriétés
IUPAC Name |
3-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAMBIEAFCKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560576 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-tetrazol-5-yl)aniline | |
CAS RN |
101258-12-2 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


